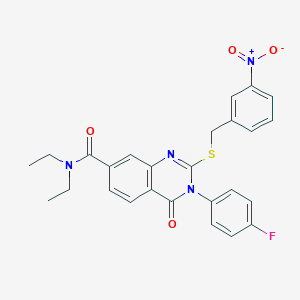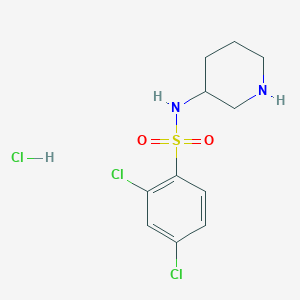![molecular formula C15H14N4O5S2 B2564295 3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2309311-29-1](/img/structure/B2564295.png)
3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C15H14N4O5S2 and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Anti-HIV Activity
The synthesis and evaluation of sulfonamide derivatives, including those similar in structure or functional groups to the specified compound, have been explored for their antiproliferative activity against various human tumor-derived cell lines and potential anti-HIV properties. These studies have identified compounds with significant antiproliferative effects, particularly on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines, showcasing their potential as leads for cancer therapy development (Al-Soud et al., 2010).
Anticancer Evaluation
Research into di- and trifunctional substituted 1,3-thiazoles has shown anticancer activity across a wide range of cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Compounds with piperazine substituents, similar to the specified compound, exhibited significant anticancer potential, highlighting their value in cancer research and therapy development (Turov, 2020).
Antimicrobial Activities
Synthetic efforts have also been directed towards generating new derivatives with antimicrobial properties. This includes the development of triazole derivatives and their evaluation against various microorganisms. Such studies contribute to the search for new antimicrobial agents capable of addressing resistant strains of bacteria and fungi (Bektaş et al., 2007).
Inhibition of Carbonic Anhydrase Isozymes
Another area of application is the inhibition of carbonic anhydrase isozymes, critical for various physiological functions. Sulfonamide derivatives, incorporating specific moieties similar to those in the requested compound, have been identified as potent inhibitors of several human carbonic anhydrase isozymes, including those associated with tumor growth and metastasis. This suggests potential therapeutic applications in the treatment of diseases where carbonic anhydrase activity is implicated (Alafeefy et al., 2015).
Synthesis and Characterization for Drug Development
The synthesis and characterization of novel compounds incorporating the piperazine and benzo[d]oxazol-2(3H)-one framework have been central to the discovery of new therapeutic agents. Studies focusing on the crystal structure, DFT calculations, and Hirshfeld surface analysis of such derivatives provide insights into their chemical properties and potential interactions with biological targets, facilitating the design of more effective drugs (Kumara et al., 2017).
properties
IUPAC Name |
3-methyl-5-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S2/c1-17-11-8-10(2-3-12(11)24-15(17)21)26(22,23)18-5-6-19(13(20)9-18)14-16-4-7-25-14/h2-4,7-8H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDWQIGDRUFGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=CS4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

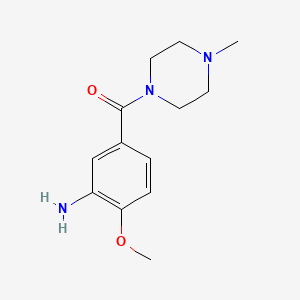
![4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2564214.png)
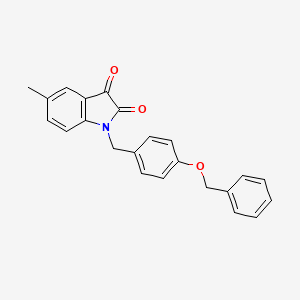
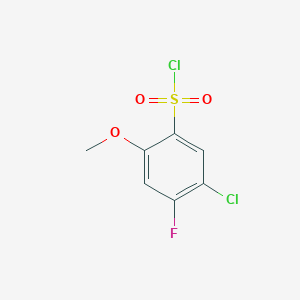
![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2564218.png)
![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)
![1-[4-(1,2,4-Thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2564226.png)
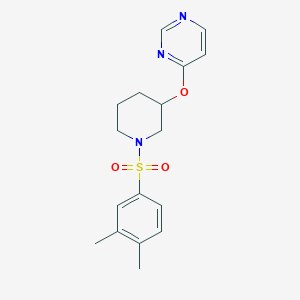
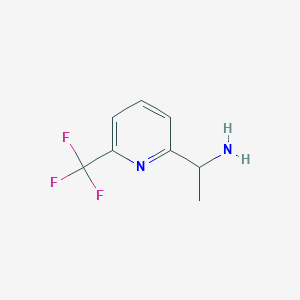
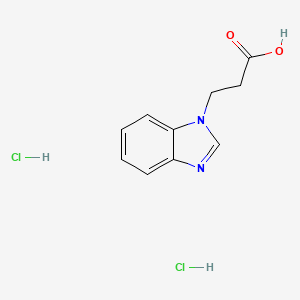
![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)
